molecular formula C13H11ClN4 B14024980 5-Amino-3-(1-(4-chlorophenyl)cyclopropyl)-1H-pyrazole-4-carbonitrile

5-Amino-3-(1-(4-chlorophenyl)cyclopropyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14024980
M. Wt: 258.70 g/mol
InChI Key: PLVAKDNNSCLCSR-UHFFFAOYSA-N
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Description

5-Amino-3-(1-(4-chlorophenyl)cyclopropyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chlorophenyl group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(1-(4-chlorophenyl)cyclopropyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with cyclopropyl ketones, followed by the introduction of a nitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(1-(4-chlorophenyl)cyclopropyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(1-(4-chlorophenyl)cyclopropyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-3-(1-(4-chlorophenyl)cyclopropyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with receptor sites to alter cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-chlorophenyl)pyrazole: Similar structure but lacks the cyclopropyl and carbonitrile groups.

    3-(4-Chlorophenyl)-5-methylpyrazole: Contains a methyl group instead of the amino and carbonitrile groups.

    5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole: Features a thiadiazole ring instead of a pyrazole ring.

Uniqueness

5-Amino-3-(1-(4-chlorophenyl)cyclopropyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the carbonitrile group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

3-amino-5-[1-(4-chlorophenyl)cyclopropyl]-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C13H11ClN4/c14-9-3-1-8(2-4-9)13(5-6-13)11-10(7-15)12(16)18-17-11/h1-4H,5-6H2,(H3,16,17,18)

InChI Key

PLVAKDNNSCLCSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C3=C(C(=NN3)N)C#N

Origin of Product

United States

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